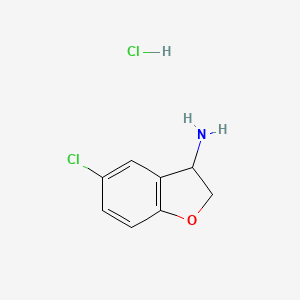

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

描述

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 669-45-4) is a bicyclic amine derivative with a fused benzofuran core. Its molecular formula is C₈H₉Cl₂NO, and it has a molecular weight of 206.07 g/mol . The compound is characterized by a chlorine substituent at the 5-position of the benzofuran ring and a protonated amine group at the 3-position, stabilized as a hydrochloride salt. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of serotonin receptor agonists and other bioactive molecules .

The compound’s synthesis often involves reductive amination of 5-chloro-2,3-dihydrobenzofuran-3-one or nucleophilic substitution reactions under controlled conditions . It is typically stored under inert atmospheres at room temperature and is associated with hazard warnings (H302, H315, H319, H335) due to its irritant properties .

属性

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQLHGNVIKNTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696189 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-45-4 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Synthesis of 2-Phenoxyethanol

- Reactants : Sodium phenate + 2-chloroethanol.

- Catalysts : CuCl₂/FeCl₃ (4:1 mass ratio).

- Conditions :

Step 2: Cyclization to Dihydrobenzofuran

- Reactant : 2-Phenoxyethanol.

- Catalysts : ZnCl₂ + MnCl₂.

- Conditions :

| Catalyst System | Reaction Time | Yield (%) |

|---|---|---|

| ZnCl₂/MnCl₂ | 3 hours | 85 |

| AlCl₃ | 6 hours | 72 |

Reductive Amination Pathway

A 2021 patent (CN113717072A) highlights challenges in earlier routes and proposes:

- Key Step : Reduction of a nitro intermediate using NaBH₄/CuCl.

- Conditions :

- Solvent: Methanol/THF (3:1).

- Temperature: 0–5°C (prevents over-reduction).

- Hydrochloride Formation : Treatment with HCl gas in ethyl acetate.

- Avoids genotoxic hydrazine hydrate.

- Scalable with yields >80%.

Oxidative Cyclization with RuCl₃

CN102942542A employs ruthenium-based catalysis:

- Reactants : 2-Hydroxy-3-(2-aldehyde)-4-acetamidobenzoate.

- Catalysts : RuCl₃·H₂O + NaIO₄ (oxidative cleavage).

- Conditions :

Outcomes :

- Intermediate purified via silica gel chromatography.

- Final hydrochloride salt formed using HCl/ether.

Challenges and Optimization

- Hazardous Reagents : Earlier methods used metal sodium and diethyl ether, posing safety risks.

- Byproducts : Over-chlorination observed in Friedel-Crafts routes (controlled via stoichiometry).

- Catalyst Cost : RuCl₃ systems are efficient but expensive compared to ZnCl₂/MnCl₂.

Summary of Preferred Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Catalytic Cyclization | 85 | 99 | High |

| Reductive Amination | 80 | 98 | Moderate |

| Friedel-Crafts | 72 | 97 | Low |

化学反应分析

Types of Reactions: 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of benzofuran-3-one derivatives.

Reduction Products: Reduction can yield benzofuran-3-amine derivatives.

Substitution Products: Substitution reactions can produce a variety of functionalized benzofuran derivatives.

科学研究应用

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

作用机制

The mechanism by which 5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, electronic effects, and pharmacological profiles. Below is a detailed comparison:

Structural Analogs and Their Properties

Pharmacological and Spectroscopic Comparisons

Spectroscopy :

Biological Activity :

- The trifluoromethyl analog (1384268-86-3) shows higher receptor occupancy in vitro compared to the chloro derivative, attributed to enhanced hydrophobic interactions .

- Phenethylamine-substituted analogs (e.g., 4c) demonstrate >50% beta-arrestin recruitment in 5HT2AR assays, contrasting with minimal activation of G-protein pathways .

Table 2: Hazard Profiles

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl | H302, H315, H319, H335 | Avoid inhalation; use PPE |

| 5-Bromo analog | H302, H318 | Corrosive; handle in fume hood |

生物活性

5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological implications, and relevant research findings.

Structural Characteristics

This compound is categorized as a benzofuran derivative, characterized by a fused benzene and furan ring structure. Its molecular formula is C₉H₈ClN·HCl, with a molecular weight of approximately 169.61 g/mol. The compound features a chlorine atom at the fifth position of the benzofuran moiety and an amine functional group at the third position, which contributes to its reactivity and biological profile.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests it may influence drug metabolism pathways, which is critical in pharmacokinetics and drug-drug interactions.

- Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter systems, indicating possible applications in treating neurological disorders. The amine group allows for participation in various nucleophilic substitution reactions, enhancing its potential as a pharmaceutical agent.

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also possess similar effects. For instance, derivatives of 2,3-dihydrobenzofuran have been studied for their anti-inflammatory activities using carrageenan-induced edema models .

- Pharmacological Applications : The compound's potential as a therapeutic agent is being explored in various contexts, including cancer treatment strategies that target embryonic ectoderm development (EED) pathways .

Table 1: Summary of Biological Activities

Case Study: CYP1A2 Inhibition

In vitro studies have demonstrated that this compound can inhibit CYP1A2 with varying potency compared to other halogenated derivatives. This inhibition could affect the metabolism of co-administered drugs that are substrates for this enzyme, highlighting the importance of understanding such interactions during drug development.

常见问题

Q. What are the recommended synthetic routes for 5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions starting from halogenated benzofuran precursors. Key steps may include:

- Halogenation : Introducing chlorine at the 5-position using chlorinating agents (e.g., PCl₃ or SOCl₂) under controlled conditions .

- Amine Formation : Reductive amination or nucleophilic substitution to introduce the amine group at the 3-position. Use of carbodiimide coupling agents (e.g., EDC) can enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC with C18 columns and UV detection .

Q. Which analytical techniques are most reliable for characterizing this compound and assessing its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzofuran backbone and substituent positions. Look for characteristic shifts: aromatic protons (~6.8–7.2 ppm) and diastereotopic hydrogens in the dihydrofuran ring (~3.2–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities. Compare retention times with certified reference standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ ≈ 218.6 for the free base) .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis.

- Handling : Use gloveboxes for hygroscopic or oxygen-sensitive steps. Avoid aqueous solutions unless stabilized with 0.1% HCl .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Enantiomeric excess (ee) can be quantified via polarimetry .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor specific stereoisomers .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data, as demonstrated for structurally related benzofuran derivatives .

Q. How do solubility limitations impact biological assays, and what formulation strategies can mitigate this?

- Solubility Challenges : The hydrochloride salt has poor solubility in non-polar solvents. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

- Prodrug Strategies : Modify the amine group with acetyl or PEGylated moieties to enhance bioavailability. Monitor stability via LC-MS .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., dechlorinated derivatives) that may interfere with bioassays .

- Dose-Response Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .

- Metabolite Screening : Incubate the compound with liver microsomes to assess metabolic stability and identify active metabolites .

Methodological Considerations

- Safety Protocols : Treat waste with 10% sodium bicarbonate before disposal to neutralize residual HCl. Use fume hoods for reactions releasing toxic gases (e.g., Cl₂) .

- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, temperature gradients) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。